

Application Notes and Protocols: O-(3,4-dichlorophenyl)hydroxylamine in Synthesis

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Compound of Interest

Compound Name: O-(3,4-dichlorophenyl)hydroxylamine

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Topic: Reaction of **O-(3,4-dichlorophenyl)hydroxylamine** with Aldehydes and Ketones

Audience: Researchers, scientists, and drug development professionals.

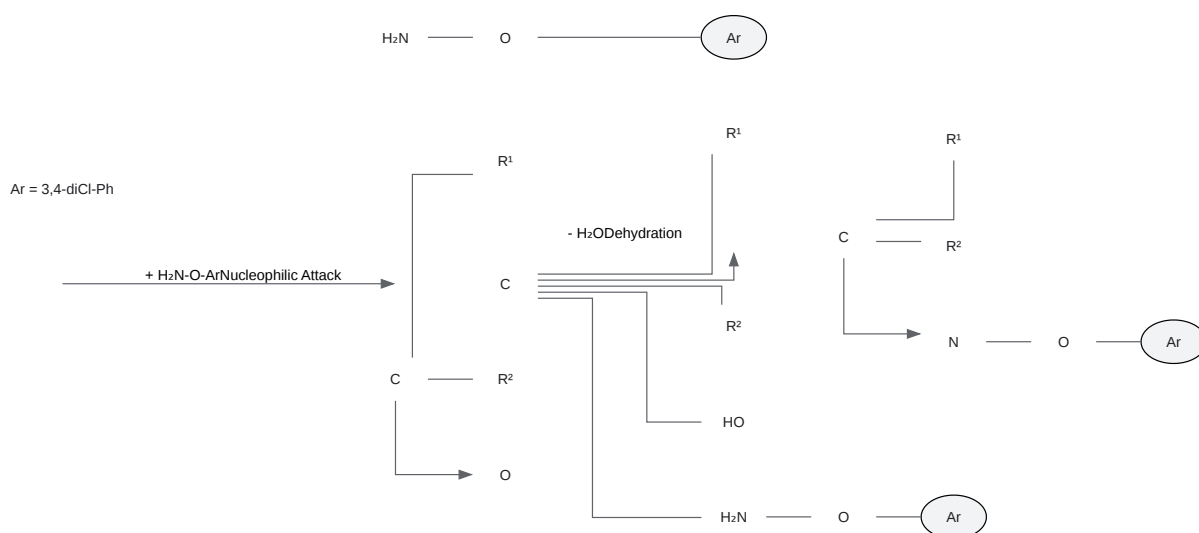
Introduction

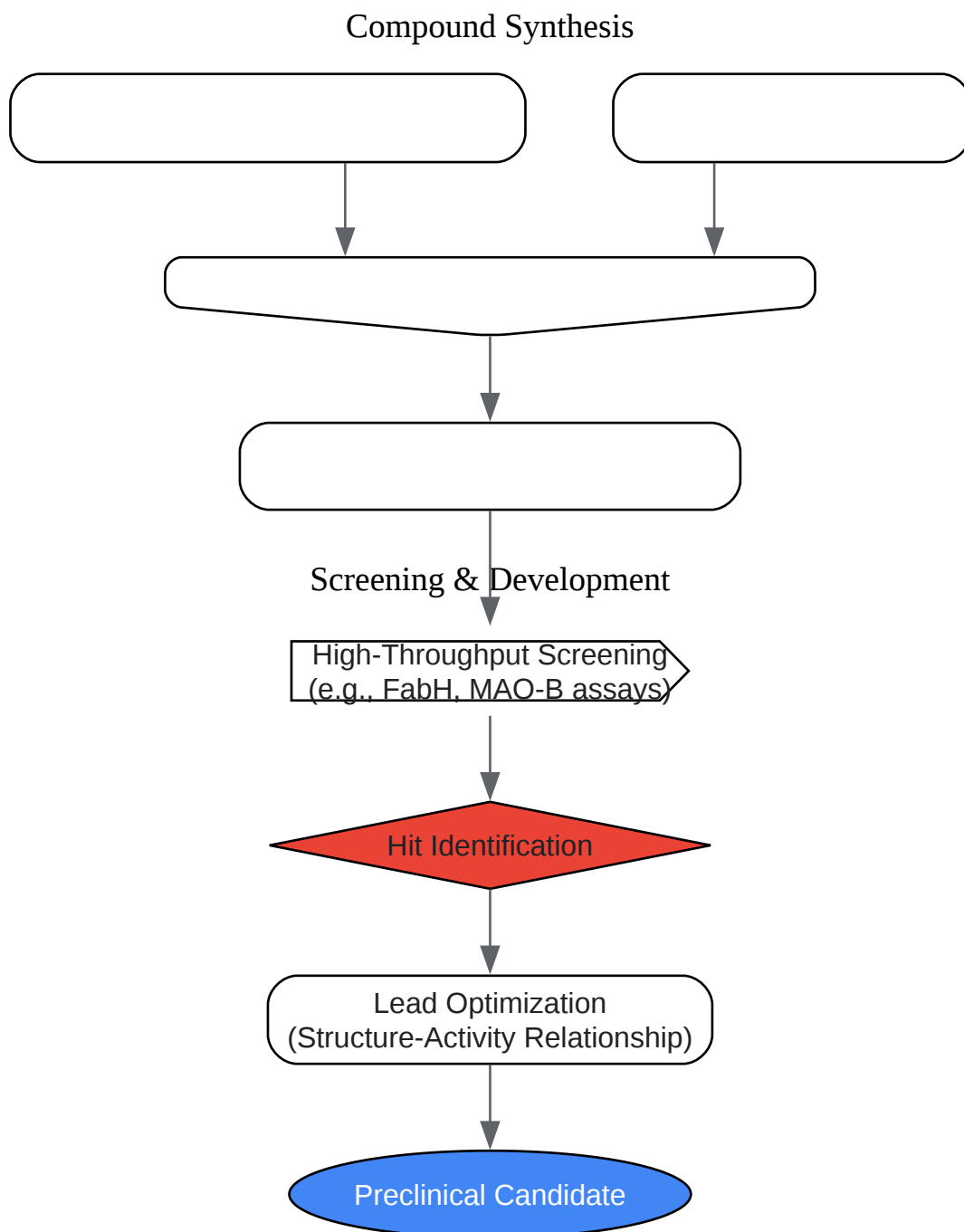
O-substituted hydroxylamines are versatile reagents in organic synthesis, primarily used for the creation of stable oxime ethers. The reaction of an O-substituted hydroxylamine with an aldehyde or ketone provides a reliable method for converting carbonyl functionalities into a C=N double bond, which is a key structural motif in many biologically active compounds. Oximes and their derivatives are noted for a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.^{[1][2]}

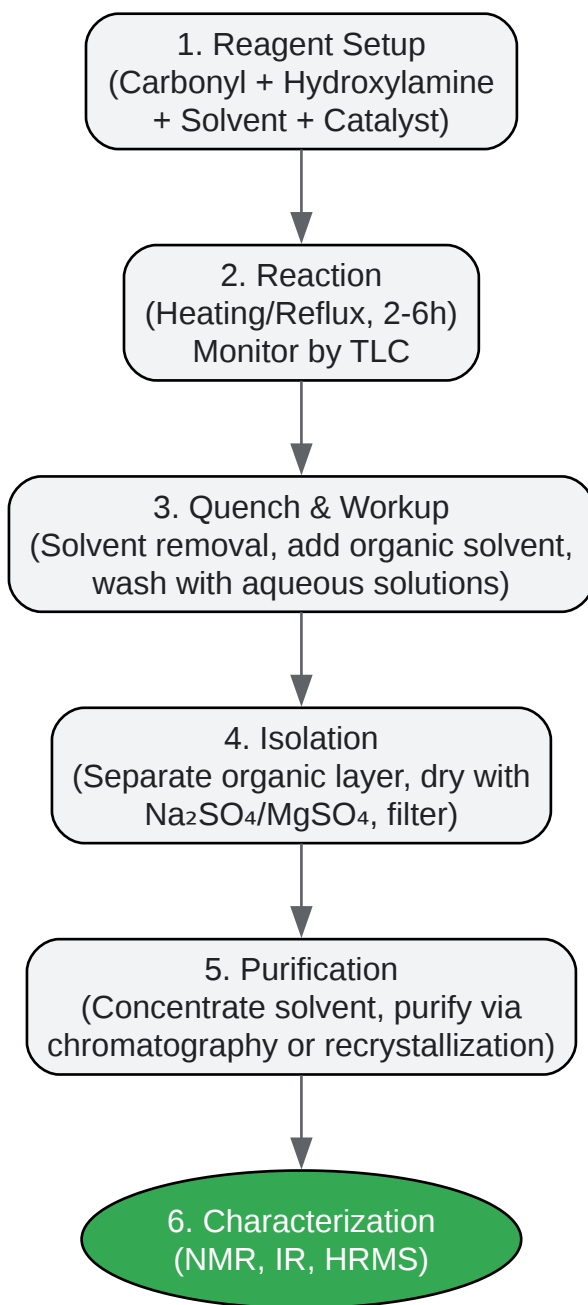
This document provides detailed application notes for the reaction of **O-(3,4-dichlorophenyl)hydroxylamine** with various aldehydes and ketones. The inclusion of the 3,4-dichlorophenyl group is of particular interest in medicinal chemistry and drug development. The electronic properties and lipophilicity conferred by this moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing enzyme inhibition or receptor binding. For instance, dichlorophenyl derivatives have been integral in developing potent enzyme inhibitors for targets in neurodegenerative disorders.^[3] These reactions yield O-(3,4-dichlorophenyl)oximes, which serve as stable intermediates for further functionalization or as final target compounds for biological screening.

Reaction Mechanism

The formation of an O-aryl oxime from an aldehyde or ketone proceeds via a two-step condensation reaction. The first step is the nucleophilic attack of the nitrogen atom of **O-(3,4-dichlorophenyl)hydroxylamine** on the electrophilic carbonyl carbon. This is followed by a proton transfer to form a carbinolamine intermediate. In the second step, under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final O-aryl oxime product. The reaction is generally reversible and is driven to completion by the removal of water.







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References

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- 2. mdpi.com [mdpi.com]
- 3. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]
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